Cas no 87-85-4 (Hexamethylbenzene)

Hexamethylbenzene structure
Hexamethylbenzene structure
Produktname:Hexamethylbenzene
CAS-Nr.:87-85-4
MF:C12H18
MW:162.271323680878
MDL:MFCD00008523
CID:81739
PubChem ID:6908

Hexamethylbenzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Hexamethylbenzene
    • Mellitene
    • Hexamethylbenzene Zone Refined (number of passes:20)
    • Mellithene
    • Hexanmethylbenzene
    • hexamethyl-benzene
    • Benzene, hexamethyl-
    • 1,2,3,4,5,6-Hexamethylbenzene
    • Hexamethyl benzene
    • Hexamethylbenzol
    • YUWFEBAXEOLKSG-UHFFFAOYSA-N
    • J8SD5741V8
    • 1,2,3,4,5,6-Hexamethyl-benzene
    • Benzene, 1,2,3,4,5,6-hexamethyl-
    • Hexamethylbenzene, 98+%
    • hexamethylbenxene;
    • Hexamethylbenzene, 99%
    • BENZENE,HEXAMETHYL
    • KSC106O3T
    • NSC3838
    • 1,2,3,4,5,6-Hexamethylbenzene (ACI)
    • Benzene, hexamethyl- (8CI, 9CI)
    • NSC 3838
    • D87567
    • AKOS015842251
    • WLN: 1R B1 C1 D1 E1 F1
    • DTXSID3058957
    • H0410
    • EN300-139722
    • NSC-3838
    • AI3-03275
    • NS00039226
    • Hexamethylbenzene, purified by sublimation, >=99%
    • Q413592
    • FT-0627016
    • CHEBI:39001
    • MFCD00008523
    • 4342-40-9
    • 1,2,3,4,5,6-Hexamethylbenzene #
    • CHEMBL16347
    • 87-85-4
    • CS-0095851
    • SY012954
    • InChI=1/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H
    • Z276588070
    • UNII-J8SD5741V8
    • A842388
    • AS-81609
    • H0087
    • EINECS 201-777-0
    • DA-18210
    • DTXCID0048555
    • Benzene, 1,2,3,4,5,6hexamethyl
    • benzene, hexamethyl
    • MDL: MFCD00008523
    • Inchi: 1S/C12H18/c1-7-8(2)10(4)12(6)11(5)9(7)3/h1-6H3
    • InChI-Schlüssel: YUWFEBAXEOLKSG-UHFFFAOYSA-N
    • Lächelt: C1(C(C)=C(C)C(C)=C(C)C=1C)C
    • BRN: 1905834

Berechnete Eigenschaften

  • Genaue Masse: 162.140851g/mol
  • Oberflächenladung: 0
  • XLogP3: 4.6
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 162.140851g/mol
  • Monoisotopenmasse: 162.140851g/mol
  • Topologische Polaroberfläche: 0Ų
  • Schwere Atomanzahl: 12
  • Komplexität: 91.6
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • LogKoa: 6.31 (Octanol-Air partition coefficient)
  • Farbe/Form: Farblose Flockenkristalle.
  • Dichte: 1,063 g/cm3
  • Schmelzpunkt: 165.0 to 168.0 deg-C
  • Siedepunkt: 264 °C(lit.)
  • Flammpunkt: 265°C
  • Brechungsindex: 1.4842
  • Wasserteilungskoeffizient: Unlöslich in Wasser
  • PSA: 0.00000
  • LogP: 3.53700
  • Löslichkeit: Löslich im Ethanol und Benzol, löslich im Äther, Aceton und Essigsäure, unlöslich im Wasser.

Hexamethylbenzene Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S24/25
  • RTECS:DA3200000
  • TSCA:Yes

Hexamethylbenzene Zolldaten

  • HS-CODE:2902909090
  • Zolldaten:

    China Zollkodex:

    2902909090

    Übersicht:

    29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponenten

    Zusammenfassung:

    29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

Hexamethylbenzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-139722-0.25g
hexamethylbenzene
87-85-4 95%
0.25g
$19.0 2023-02-15
Enamine
EN300-139722-0.1g
hexamethylbenzene
87-85-4 95%
0.1g
$19.0 2023-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H56780-1g
Hexamethylbenzene
87-85-4 97%
1g
¥98.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
429082-5G
Hexamethylbenzene
87-85-4 ≥99%
5G
¥1365.55 2022-02-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
322377-1G
Hexamethylbenzene
87-85-4
1g
¥424.76 2023-12-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10294-1g
Hexamethylbenzene, 99+%
87-85-4 99+%
1g
¥403.00 2023-04-13
TRC
H252325-.5g
Hexamethylbenzene
87-85-4
5g
$87.00 2023-05-18
TRC
H252325-0.5g
Hexamethylbenzene
87-85-4
0.5g
$ 75.00 2023-02-03
SHENG KE LU SI SHENG WU JI SHU
sc-250104-1 g
Hexamethylbenzene,
87-85-4
1g
¥278.00 2023-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
EO316-1g
Hexamethylbenzene
87-85-4 99.0%(GC)
1g
¥213.0 2022-06-10

Hexamethylbenzene Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Magnesium Catalysts: Titanium, dichloro[3,8,14,19-tetrakis(1,1-dimethylethyl)-23,23-diphenyl-11H,17H-… Solvents: Toluene ,  Tetrahydrofuran ;  2 h, 75 °C
Referenz
Synthesis, characterization, and alkyne cyclotrimerization chemistry of titanium complexes supported by calixarene-derived bis(aryloxide) ligation
Ladipo, Folami T.; Sarveswaran, Vallipuram; Kingston, Jesudoss V.; Huyck, Rebecca A.; Bylikin, Sergei Y.; et al, Journal of Organometallic Chemistry, 2004, 689(3), 502-514

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride
Referenz
Synthesis and properties of polymethylbenzyl nitrites
Suzuki, Hitomi; Nakano, Kiyoshi; Mishina, Tadashi; Hanafusa, Terukiyo, Nippon Kagaku Kaishi, 1978, (7), 1049-52

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Tantalum chloride sulfide (TaCl3S), (T-4)- Solvents: Toluene ;  3 h, 20 °C
Referenz
Reactions of vanadium(V) and tantalum(V) complexes with kinetically stabilized phosphaalkynes. A simple synthesis of 1,3,4-thia- and 1,3,4-selenadiphospholes
Peters, Christoph; Fischbeck, Uwe; Tabellion, Frank; Regitz, Manfred; Preuss, Fritz, Zeitschrift fuer Naturforschung, 2003, 58(1), 44-51

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Diethyl ether ,  1,4-Dioxane ;  24 h, rt
Referenz
Low temperature Kumada-Corriu cross-coupling of polychlorinated acene derivatives and a synthesis of sterically demanding acenes
Yagodkin, Elisey; Douglas, Christopher J., Tetrahedron Letters, 2010, 51(23), 3037-3040

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Indium chloride tetrahydrate Solvents: 1,2-Dichloroethane ;  8 h, 110 °C; cooled
Referenz
InCl3·4H2O-catalyzed trioxane as a new methylating agent for multi-methylated aromatics affording hexamethyl benzene
Chen, Song-Jie; Hua, Ruimao, Letters in Organic Chemistry, 2010, 7(1), 61-63

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Molybdenum, bis[(1,2,3,4,5,6-η)-2,6-dimethylpyridine]- Solvents: Acetonitrile
Referenz
Synthesis and reactions of [Mo(2,6-lutidine)(η-allyl)] derivatives
Mehnert, Christian P.; Chernega, Alexander N.; Green, Malcolm L. H., Journal of Organometallic Chemistry, 1996, 513(1-2), 247-253

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium Solvents: 1,2-Dichloroethane ;  3 h, 80 °C
Referenz
Catalytic and Stoichiometric Reactions of the Parent Olefin Rhodium(I) Complex with Alkynes
Kolos, Andrey V.; Nelyubina, Yulia V.; Perekalin, Dmitry S., Organometallics, 2022, 41(21), 3038-3043

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride Solvents: Benzene
Referenz
Alkyne cyclizations at reduced tantalum centers: synthesis and molecular structure of (η6-C6Me6)Ta(O-2,6-i-Pr2C6H3)2Cl
Bruck, M. A.; Copenhaver, A. S.; Wigley, D. E., Journal of the American Chemical Society, 1987, 109(21), 6525-7

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Referenz
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: Tantalum, μ-chloropentachloro[μ-[(1,2,3,4-η)-1,2,3,4-tetraethyl-1,3-butadiene-1,… Solvents: Benzene-d6 ;  15 min, rt
Referenz
Direct evidence for [4+2] cycloaddition mechanism of alkynes to tantalacyclopentadiene on dinuclear tantalum complexes as a model of alkyne cyclotrimerization
Yamamoto, Keishi; Tsurugi, Hayato; Mashima, Kazushi, Chemistry - A European Journal, 2015, 21(32), 11369-11377

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Alumina ,  Silica
Referenz
Preparation of hexamethylbenzene
, Japan, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium amalgam Solvents: Water ;  heated
Referenz
Isomerizations of carbanions. II. Rearrangements of benzyltrimethylammonium ion and related quaternary ammonium ions by sodium amide involving migration into the ring
Kantor, Simon W.; Hauser, Charles R., Journal of the American Chemical Society, 1951, 73, 4122-31

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: 2-Iodophenol ,  Indium trichloride Solvents: Chlorobenzene ;  24 h, reflux
Referenz
Regioselective Synthesis of 1,3,5-Substituted Benzenes via the InCl3/2-Iodophenol-Catalyzed Cyclotrimerization of Alkynes
Xu, Yan-li; Pan, Ying-ming; Wu, Qiang; Wang, Heng-shan; Liu, Pei-zhen, Journal of Organic Chemistry, 2011, 76(20), 8472-8476

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Ethoxycarbonylmethylthiomethylation of aromatic compounds by Friedel-Crafts reaction with ethyl α-(chloromethylthio)acetate
Tamura, Yasumitsu; Tsugoshi, Teruhisa; Annoura, Hirokazu; Ishibashi, Hiroyuki, Synthesis, 1984, (4), 326-7

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Aluminum oxide (Al4O6) Solvents: Methanol
Referenz
Hexamethylbenzene
Cullinane, N. M.; Chard, S. J.; Dawkins, C. W. C., Organic Syntheses, 1955, 35, 73-4

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  3 h, 60 °C; 21 h, 140 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referenz
An efficient approach to the cyclotrimerisation of alkynes: solvent-free synthesis of 1,3,5-trisubstituted benzenes using p-toluenesulfonic acid monohydrate
Gao, Qi; Bao, Fang-Ping; Feng, Xiao-Jing; Pan, Ying-Ming; Wang, Heng-Shan; et al, ARKIVOC (Gainesville, 2013, (3), 49-60

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Titanium ,  Zirconium Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane
Referenz
Cyclotrimerization of alkynes by activated metal catalyst
Choi, Kyu Sang; Park, Moon Kyeu; Han, Byung Hee, Bulletin of the Korean Chemical Society, 1998, 19(11), 1257-1261

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Butyllithium ,  Titanium isopropoxide Solvents: Tetrahydrofuran ,  Hexane ;  1 min, 0 °C; 5 min, 0 °C
1.2 0 °C; 15 min, 100 °C; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Referenz
Can the Ti(OiPr)4/nBuLi combination of reagents function as a catalyst for [2+2+2] alkyne cyclotrimerisation reactions?
Siemiaszko, Gabriela; Six, Yvan, New Journal of Chemistry, 2018, 42(24), 20219-20226

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Magnesium ,  Nickel bromide Solvents: Tetrahydrofuran
Referenz
Cyclotrimerization of alkynes catalyzed by nickel complexes formed in situ
Alphonse, P.; Moyen, F.; Mazerolles, P., Journal of Organometallic Chemistry, 1988, 345(1-2), 209-16

Synthetic Routes 20

Reaktionsbedingungen
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene][N-[2,6… Solvents: Benzene-d6 ;  3 h, rt
Referenz
Synthesis, Characterization, and Alkyne Trimerization Catalysis of a Heteroleptic Two-Coordinate FeI Complex
Lipschutz, Michael I.; Chantarojsiri, Teera; Dong, Yuyang; Tilley, T. Don, Journal of the American Chemical Society, 2015, 137(19), 6366-6372

Synthetic Routes 21

Reaktionsbedingungen
1.1 Catalysts: [(1,2,3,4,5,6-η)-1,3,5-Cycloheptatriene][(1,2,5,6-η)-1,5-cyclooctadiene]iron Solvents: Tetrahydrofuran
Referenz
(η6-Cyclohepta-1,3,5-triene)(η4-cycloocta-1,5-diene)iron(0) complex as attractive precursor in catalysis
Breschi, Chiara; Piparo, Loris; Pertici, Paolo; Caporusso, Anna Maria; Vitulli, Giovanni, Journal of Organometallic Chemistry, 2000, 607(1-2), 57-63

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: Silane, (11-azidoundecyl)trimethoxy-, homopolymer (trimethylsilyl-terminated, reaction product with tri-2-pyridylphosphine and palladium (II) chloride followed by hydrolysis) Solvents: Chloroform
Referenz
Immobilization of homogeneous palladium(II) complex catalysts on novel polysiloxanes with controllable solubility: important implications for the study of heterogeneous catalysis on silica surfaces
Fu, Yaw-Shyan; Yu, Shuchun J., Angewandte Chemie, 2001, 40(2), 437-440

Synthetic Routes 23

Reaktionsbedingungen
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ;  10 min, rt
1.2 Reagents: Butylsilane ;  6 - 20 h, rt
Referenz
A novel reduction of polycarboxylic acids into their corresponding alkanes using n-butylsilane or diethylsilane as the reducing agent
Nimmagadda, Rama D.; McRae, Christopher, Tetrahedron Letters, 2006, 47(21), 3505-3508

Hexamethylbenzene Raw materials

Hexamethylbenzene Preparation Products

Hexamethylbenzene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:87-85-4)HEXAMETHYLBENZENE
Bestellnummer:1648083
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00
Preis ($):discuss personally
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:87-85-4)Hexamethylbenzene
A842388
Reinheit:99%/99%
Menge:25g/100g
Preis ($):242.0/799.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-85-4)HEXAMETHYLBENZENE
1648083
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung